molecular formula C14H18N2O6 B5101259 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B5101259
M. Wt: 310.30 g/mol
InChI Key: XXSWHHRXLZLPDA-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TFMDB, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. TFMDB is a derivative of the benzamide family of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of MAO-B activity. MAO-B is an enzyme that is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting the activity of MAO-B, 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide can increase the levels of these neurotransmitters in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of MAO-B activity, 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for MAO-B inhibition, which may lead to fewer side effects compared to non-selective MAO inhibitors. However, 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has limitations in terms of its solubility in water, which may limit its use in certain experimental settings. Additionally, further research is needed to determine the optimal dosage and administration of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide for therapeutic use.

Future Directions

There are several potential future directions for research on 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic effects of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the mechanisms of action of 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide and its potential interactions with other drugs.

Synthesis Methods

4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base. The resulting product is then purified using column chromatography to obtain 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide in a pure form.

Scientific Research Applications

4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. 4,5-dimethoxy-2-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition of MAO-B activity can lead to an increase in the levels of these neurotransmitters in the brain, which may have therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-20-12-6-10(11(16(18)19)7-13(12)21-2)14(17)15-8-9-4-3-5-22-9/h6-7,9H,3-5,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSWHHRXLZLPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2CCCO2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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